

Application Note: A Scalable and Efficient Synthesis of 5-Amino-7-azaindole

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Compound of Interest

Compound Name: 5-Amino-7-azaindole

Cat. No.: B019720

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Introduction

5-Amino-7-azaindole is a critical building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for anticancer research.^[1] This document outlines a robust and efficient four-step synthesis of **5-amino-7-azaindole** starting from the readily available and inexpensive 2-amino-5-nitropyridine. This modern approach, which involves iodination, Sonogashira coupling, cyclization, and reduction, offers significant advantages over older, lower-yielding methods, providing a reliable route for multi-gram scale production with an overall yield of approximately 66%.^{[1][2]}

Overall Synthetic Workflow

The synthesis proceeds through four distinct transformations to yield the final product. The workflow begins with the iodination of the starting material, followed by a palladium-catalyzed cross-coupling reaction. The subsequent intramolecular cyclization forms the azaindole core, which is then reduced in the final step to produce **5-amino-7-azaindole**.

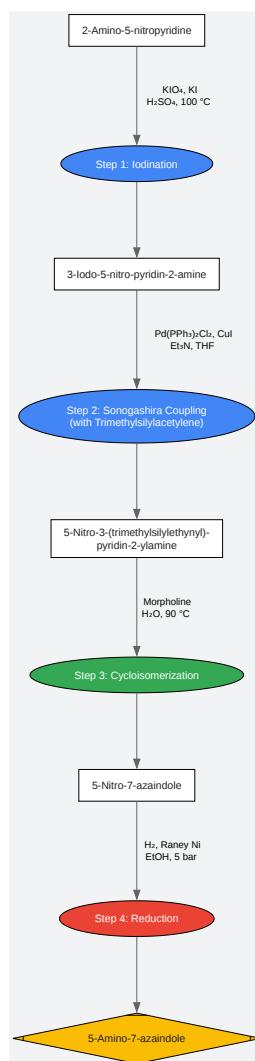
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Figure 1: Overall experimental workflow for the synthesis of **5-Amino-7-azaindole**.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-5-nitro-pyridin-2-amine (17)

This initial step introduces an iodine atom at the 3-position of the pyridine ring, which is essential for the subsequent cross-coupling reaction.[3]

Protocol:

- To a solution of 2-amino-5-nitropyridine (1.0 kg, 7.1 mol) in 2 M sulfuric acid (12 L), add potassium periodate (0.6 kg, 2.5 mol) portionwise at room temperature over 30 minutes.

- Heat the reaction mixture to reflux (approximately 100 °C).
- Add a solution of potassium iodide (1.2 kg, 7.1 mol) in water dropwise over 2 hours.
- Maintain the reflux for an additional 1.5 hours after the addition is complete.
- Cool the mixture to room temperature and carefully neutralize with solid sodium bicarbonate.
- Add sodium thiosulfate with stirring to quench any remaining iodine.
- Filter the resulting solid, wash thoroughly with water, and dry to yield the product.

Parameter	Value	Reference
Starting Material	2-Amino-5-nitropyridine	[3]
Key Reagents	Potassium periodate, Potassium iodide	[3]
Solvent	2 M H ₂ SO ₄	[3]
Temperature	Reflux (100 °C)	[3]
Reaction Time	~3.5 hours	[3]
Typical Yield	~90%	[3]
Purity (HPLC)	>98%	[3]

Step 2 & 3: Synthesis of 5-Nitro-7-azaindole (6) via Sonogashira Coupling and Cycloisomerization

This phase combines a palladium-catalyzed Sonogashira coupling to introduce an alkyne group, followed by a metal-free intramolecular cyclization to form the 5-nitro-7-azaindole core.

[3]

Protocol:

- Sonogashira Coupling: To a mixture of 3-iodo-5-nitro-pyridin-2-amine (1.0 kg, 3.7 mol), copper(I) iodide (36.0 g, 0.18 mol), and bis(triphenylphosphine)palladium(II) dichloride (132.0

g, 0.18 mol) in THF (10 L), add triethylamine (1.0 L, 7.5 mol).

- Add trimethylsilylacetylene (0.5 L, 4.5 mol) dropwise to the mixture.
- Stir the reaction mixture at room temperature for 12 hours.
- Filter the mixture through a bed of diatomaceous earth and concentrate the filtrate under reduced pressure.
- Cycloisomerization: Dissolve the crude intermediate (5-nitro-3-(trimethylsilylethynyl)-pyridin-2-ylamine) in a mixture of morpholine (4.0 L) and water (1.0 L).
- Heat the mixture at 90 °C for 24 hours.
- Cool the mixture to room temperature and dilute with water (2.0 L).
- Filter the yellow solid that precipitates, wash with water, and dry to obtain 5-nitro-7-azaindole.

Parameter	Value	Reference
Starting Material	3-Iodo-5-nitro-pyridin-2-amine	[3]
Key Reagents	Trimethylsilylacetylene, Pd(PPh ₃) ₂ Cl ₂ , CuI, Morpholine	[3]
Solvents	THF, Et ₃ N, Water	[3]
Temperature	RT (Coupling), 90 °C (Cyclization)	[3]
Reaction Time	12 h (Coupling), 24 h (Cyclization)	[3]
Typical Yield	~88%	[3]
Purity (HPLC)	>99%	[3]

Step 4: Synthesis of 5-Amino-7-azaindole (3) via Reduction

The final step involves the catalytic hydrogenation of the nitro group to the desired amine, yielding the final product.[\[1\]](#)

Protocol:

- Dissolve 5-nitro-7-azaindole (1.0 g, 6.1 mmol) in ethanol (100 mL).
- Add Raney nickel (approximately 1 g, 50% slurry in water) to the solution.
- Hydrogenate the mixture in a pressure vessel at 5 bar (approx. 73 psi) of H₂ for 4 hours.
- After the reaction is complete, carefully filter the mixture through a bed of diatomaceous earth to remove the catalyst.
- Wash the filter cake with additional ethanol.
- Evaporate the combined filtrates under reduced pressure to yield **5-amino-7-azaindole** as an off-white solid.

Parameter	Value	Reference
Starting Material	5-Nitro-7-azaindole	[1]
Catalyst	Raney Nickel	[1]
Solvent	Ethanol	[1]
H ₂ Pressure	5 bar	[1]
Reaction Time	4 hours	[1]
Typical Yield	~80%	[1]

Summary and Product Characterization

This synthetic route provides a high-yield and scalable method for producing **5-amino-7-azaindole**. The logical progression of chemical transformations ensures high purity of intermediates and the final product.



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